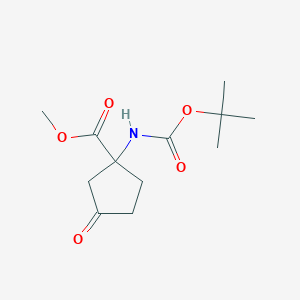

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

Description

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate is a cyclopentane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 1, a ketone group at position 3, and a methyl ester at the carboxylate position. This structure makes it a versatile intermediate in organic synthesis, particularly for drug discovery, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions . The 3-oxo group enhances reactivity toward nucleophilic additions, while the methyl ester balances solubility and stability in synthetic workflows.

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSBSMLCPAEGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate, with the CAS number 191111-14-5, is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₉NO₅

- Molecular Weight : 257.28 g/mol

- Structure : The compound features a cyclopentanecarboxylate moiety with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymatic pathways, potentially impacting metabolic processes.

2. Toxicity Profile

According to the Safety Data Sheet (SDS), this compound exhibits several hazardous properties:

- Acute Toxicity : Classified as harmful if swallowed (Category 4).

- Skin Irritation : Causes skin irritation (Category 2).

- Eye Damage/Irritation : Causes serious eye irritation (Category 2A).

- Respiratory Irritation : May cause respiratory tract irritation (Category 3) .

Case Studies

- Enzymatic Inhibition Studies

- Synthesis and Yield

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For example:

- Peptide Synthesis : The Boc group is commonly used to protect amines during peptide synthesis. This compound can be utilized to synthesize cyclic peptides, which have shown promising biological activities, including antimicrobial and anticancer properties .

Organic Synthesis

The compound is used in various synthetic pathways due to its functional groups:

- Oxidation Reactions : It can undergo oxidation reactions to form more complex structures, which are critical in synthesizing various organic compounds . For instance, using chromium trioxide-pyridine complex can yield derivatives that are useful in further chemical transformations.

Research on Enzyme Inhibitors

Recent studies have explored the potential of derivatives of this compound as enzyme inhibitors. For example:

- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Compounds derived from this compound have been investigated for their ability to inhibit DPP-IV, an important target in diabetes treatment . This shows its relevance in developing anti-diabetic agents.

Case Study 1: Synthesis of Cyclic Peptides

In a study published in Bioorganic and Medicinal Chemistry Letters, researchers synthesized cyclic peptides using this compound as a key intermediate. The resulting peptides exhibited significant biological activity against various cancer cell lines, highlighting the compound's utility in drug development .

Case Study 2: DPP-IV Inhibitors

A research team reported the synthesis of several DPP-IV inhibitors based on modifications of this compound. Their findings demonstrated that these compounds effectively reduced blood glucose levels in animal models, suggesting their potential as therapeutic agents for diabetes management .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with several heterocyclic and sulfonamide-containing molecules listed in commercial tariff databases. Below is a detailed comparison based on substituents, reactivity, and applications:

Functional Group Analysis

Pharmacological and Industrial Relevance

- The Boc-protected cyclopentane derivative is pivotal in synthesizing prostaglandin analogs and protease inhibitors, whereas thiophene-containing analogs (e.g., Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate) are more common in antiviral and anti-inflammatory agents .

- Sulfonamide derivatives like 4-Hydrazonobenzenesulfonamide hydrochloride exhibit carbonic anhydrase inhibition, a property absent in the target compound due to its lack of sulfonamide groups .

Preparation Methods

Oxidation of Cyclopentane Derivatives

One of the core approaches involves oxidizing a cyclopentane precursor bearing amino and hydroxyl functionalities to introduce the keto group at position 3. This method often employs oxidizing agents such as chromium trioxide-pyridine complex (CrO₃-pyridine) in dichloromethane (DCM):

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopentane derivative with amino/hydroxy groups | Starting material, typically protected amino groups |

| 2 | CrO₃-pyridine complex in DCM at 20°C for 2 hours | Oxidizes the hydroxyl group to a keto group at position 3 |

This oxidative pathway is supported by literature indicating a yield of approximately 70%, with the process being relatively straightforward and reproducible.

Protection of Amino Group and Subsequent Functionalization

The amino group at position 1 is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired reactions during oxidation or other transformations:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Boc anhydride (Boc₂O) with a base (e.g., triethylamine) | Protects the amino group as Boc-protected amine |

| 2 | Subsequent reactions (e.g., acylation, alkylation) | Functionalize other positions or introduce side chains |

The Boc protection is crucial for maintaining amino group integrity during oxidative steps and is widely used in peptide and amino acid chemistry.

Formation of the Ester Functional Group

The methyl ester at the carboxylate position can be introduced via esterification of the corresponding carboxylic acid intermediate:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methanol with catalytic acid (e.g., H₂SO₄) | Fischer esterification to form methyl ester |

| 2 | Alternatively, methylation using methyl iodide or dimethyl sulfate | For direct methylation of carboxylate salts |

This esterification step is standard and yields high purity methyl esters suitable for subsequent synthetic steps.

Alternative Synthetic Routes

Other methods involve multi-step sequences starting from cyclopentane derivatives with pre-installed amino and keto functionalities, followed by protection, oxidation, and esterification. Some research reports suggest using:

- Amide coupling reactions to introduce the amino group with Boc protection.

- Oxidative cleavage or dehydrogenation to generate the keto group at position 3.

- Use of chiral auxiliaries or catalysts to control stereochemistry, especially for complex derivatives.

Data Summary Table of Preparation Methods

Research Findings and Notes

- Reaction Conditions : Mild conditions (20–25°C) are typically sufficient for oxidation and protection steps, minimizing side reactions.

- Yield Optimization : Use of anhydrous conditions and excess reagents enhances yields.

- Safety Considerations : Handling of chromium reagents requires caution due to toxicity; alternative oxidants like Dess–Martin periodinane may be employed for safer protocols.

- Protection Strategy : Boc groups are favored for their stability under oxidative conditions and ease of removal when necessary.

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclopentanone derivatives. A common approach includes:

- Cyclopentanone functionalization : Introduction of the Boc-protected amino group via nucleophilic substitution or condensation reactions.

- Esterification : Methyl ester formation using methanol under acidic or enzymatic catalysis.

- Optimization : Key parameters include temperature control (0–25°C for Boc protection), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents like tert-butoxycarbonyl anhydride (Boc₂O) .

- Literature methods suggest using Agilent LC-TOF systems for intermediate purity validation .

Q. How should researchers characterize the compound using spectroscopic techniques?

Q. What are the critical storage conditions to ensure compound stability?

- Temperature : Store at –20°C long-term to prevent Boc group cleavage .

- Moisture Control : Use desiccants and inert atmosphere (argon/nitrogen) to avoid hydrolysis .

- Light Sensitivity : Protect from UV exposure to prevent ketone degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectral data during characterization?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Isotopic Labeling : Use deuterated solvents to confirm solvent-induced shifts (e.g., D₂O vs. d6-acetone) .

- HRMS Fragmentation Analysis : Identify unexpected peaks (e.g., Boc-deprotected fragments) to trace decomposition pathways .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in multi-step syntheses?

- Steric Protection : The Boc group shields the amino functionality during nucleophilic or electrophilic reactions, enabling selective ketone or ester modification .

- Acid-Labile Cleavage : Boc removal with TFA or HCl/dioxane allows sequential functionalization (e.g., peptide coupling) without affecting the ester group .

- Thermal Stability : Decomposition above 150°C (observed in related Boc-protected cyclopentanes) necessitates low-temperature reactions .

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?

- HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate Boc-protected intermediates from byproducts .

- TLC Monitoring : Employ ninhydrin staining for free amino group detection (post-Boc cleavage) .

- Quantitative NMR (qNMR) : Integrate tert-butyl proton signals against internal standards (e.g., 1,3,5-trimethoxybenzene) .

Q. How can researchers investigate the compound’s decomposition pathways under acidic/basic conditions?

- Kinetic Studies : Monitor Boc cleavage rates via pH-controlled assays (e.g., 0.1 M HCl vs. 0.1 M NaOH) using UV-Vis spectroscopy (λ = 260–280 nm) .

- LC-MS Profiling : Identify degradation products (e.g., methyl 3-oxocyclopentanecarboxylate or cyclopentane-1,3-dione) .

- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating to correlate thermal stability with structural changes .

Q. What precautions are necessary when handling air- or moisture-sensitive derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.